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Compound of Interest

Compound Name: PF-622

Cat. No.: B1662981

Technical Support Center: PF-06463922

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers using the dual ALK/ROSL1 inhibitor, PF-06463922 (Lorlatinib). Special
attention is given to potential off-target effects observed at high concentrations.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of PF-06463922?
PF-06463922 is a potent, ATP-competitive small-molecule inhibitor of both anaplastic
lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to

be brain-penetrant and has shown efficacy against various mutations that confer resistance to
first and second-generation ALK inhibitors.[1][2]

Q2: What are the known primary targets of PF-064639227?

The primary targets of PF-06463922 are ALK and ROS1 kinases. It exhibits sub-nanomolar
inhibitory activity against wild-type and various mutant forms of these kinases.[1][3]

Q3: What off-target effects have been observed for PF-06463922, particularly at high
concentrations?

While PF-06463922 is highly selective, in vitro kinase screening has revealed potential off-
target activity at higher concentrations. A screen against 206 recombinant kinases showed that
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at a concentration of 1 uM, 13 tyrosine kinases beyond ALK and ROS1 were inhibited by more
than 75%.[3] However, the selectivity ratio for ROS1 over these other kinases was greater than
100-fold.[3] It is important to note that PF-06463922 does not show substantial activity against
MET kinase, unlike crizotinib.[3]

Q4: How does the potency of PF-06463922 compare to other ALK/ROS1 inhibitors?

PF-06463922 is significantly more potent than crizotinib, ceritinib, and alectinib in inhibiting
ROS1 kinase activity in both biochemical and cell-based assays.[3] In neuroblastoma cell lines,
PF-06463922 inhibited cell viability at concentrations 20- to 125-fold lower than crizotinib.[4]
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Observation

Potential Cause

Recommended Action

Unexpected cellular phenotype
not consistent with ALK/ROS1
inhibition (e.g., unexpected
changes in cell morphology,
proliferation, or signaling

pathways).

Off-target kinase inhibition at

high concentrations.

1. Perform a dose-response
experiment: Determine the
IC50 for your observed
phenotype and compare it to
the known on-target IC50
values for ALK and ROS1
inhibition (typically in the low
nanomolar range).[3][5] If the
phenotype occurs at
significantly higher
concentrations, it is likely an
off-target effect.2. Reduce
inhibitor concentration: Use the
lowest effective concentration
of PF-06463922 that achieves
the desired level of ALK/ROS1
inhibition to minimize off-target
effects.3. Use a more specific
inhibitor as a control: If
available, compare the
phenotype with that induced by
a structurally different but
highly specific ALK/ROS1
inhibitor to distinguish on-
target from off-target effects.4.
Rescue experiment: If the off-
target is hypothesized, try to
rescue the phenotype by
overexpressing a downstream
effector or using a specific
activator of the affected

pathway.

Inconsistent or variable results

between experiments.

Compound precipitation or

instability in media.

1. Ensure complete
solubilization: Prepare a high-

concentration stock solution in
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DMSO. Before adding to the
culture medium, ensure the
stock is fully dissolved. Briefly
sonicate if necessary.2. Check
final DMSO concentration: The
final concentration of DMSO in
the cell culture medium should
be kept low (typically <0.5%) to
avoid solvent-induced toxicity.

[6]

Reduced or no inhibition of
ALK/ROS1 phosphorylation at
expected effective

concentrations.

Suboptimal assay conditions

or reagent quality.

1. Verify cell line sensitivity:
Confirm that your cell line
expresses the target kinase
(ALK or ROS1) and has an
active signaling pathway.2.
Optimize antibody
performance: For Western
blotting, ensure the primary
antibodies for phosphorylated
and total ALK/ROS1 are
validated and used at the
optimal dilution.3. Check ATP
concentration in biochemical
assays: As PF-06463922 is an
ATP-competitive inhibitor, high
concentrations of ATP in a
biochemical assay can reduce

its apparent potency.[3]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency of PF-06463922
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Target Assay Type Potency (Ki)
Wild-Type ALK Recombinant Enzyme <0.07 nM
Wild-Type ROS1 Recombinant Enzyme <0.025 nM
ALKL1196M Recombinant Enzyme <0.1 nM
ALKG1269A Recombinant Enzyme <0.1 nM
ALKG1202R Recombinant Enzyme 0.9 nM

Data compiled from multiple sources.[1][3][7]

Table 2: Cellular IC50 Values of PF-06463922 in ALK/ROS1-Driven Cell Lines

. Genetic

Cell Line Assay IC50 Value
Background

HCC78 SLC34A2-ROS1 Cell Viability 1.3 nM

BaF3 CD74-ROS1 Cell Viability 0.6 nM
ALK-addicted o

CLB-GE Cell Viability 25+ 2 nM
Neuroblastoma
ALK-addicted

CLB-BAR Cell Viability 16 £ 2 nM
Neuroblastoma

H3122 EML4-ALK ALK Phosphorylation 15-43 nM

H3122 EML4-ALKL1196M ALK Phosphorylation 14-80 nM

Data compiled from multiple sources.[3][5][7]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of PF-06463922 from a DMSO stock. The
final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).

Treatment: Treat the cells with the desired concentrations of PF-06463922 or vehicle control
(DMSO).

Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g.,
72 hours).

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) to each well
according to the manufacturer's instructions.

Measurement: Measure luminescence or absorbance using a microplate reader.

Data Analysis: Normalize the values to the vehicle control and calculate the IC50 values
using appropriate software.

Protocol 2: Western Blotting for ALK/ROS1
Phosphorylation

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various
concentrations of PF-06463922 for a specified time (e.g., 2-4 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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o Incubate with primary antibodies against phospho-ALK/ROS1 and total ALK/ROS1
overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to

the total protein levels.
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Caption: On-target signaling pathway of PF-06463922.
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Caption: Workflow for investigating potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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